Integrin Heterodimer Selectivity: RGDSPASSKP Preferentially Targets α5β1 Over αvβ3
The linear RGD sequence of RGDSPASSKP confers selective binding to the α5β1 integrin, distinct from cyclic RGD peptides which preferentially engage αvβ3. This selectivity profile is a direct consequence of the linear conformation and flanking PASS sequence, making RGDSPASSKP a more appropriate probe for fibronectin-α5β1 axis studies compared to cyclic RGD ligands [1].
| Evidence Dimension | Integrin heterodimer binding preference |
|---|---|
| Target Compound Data | Preferential binding to α5β1 integrin |
| Comparator Or Baseline | Cyclic RGD peptides (GPenGRGDSPCA, cyclo(RGDf(NMe)V)): preferential binding to αvβ3; Linear GRGDSP and GRGDNP: also α5β1-selective |
| Quantified Difference | Qualitative selectivity assignment (no quantitative Kd or IC50 values reported for RGDSPASSKP in the source review); selectivity inferred from class behavior of linear vs. cyclic RGD peptides |
| Conditions | Literature synthesis of multiple integrin binding studies; conclusion drawn from consolidated evidence across RGD peptide classes as reviewed by Bellis (2011) |
Why This Matters
For experiments targeting the fibronectin receptor α5β1 specifically—rather than the vitronectin receptor αvβ3—RGDSPASSKP offers a linear, sequence-defined tool with documented class-level selectivity, whereas cyclic RGD peptides would engage a different integrin repertoire and confound interpretation.
- [1] Bellis SL. Advantages of RGD peptides for directing cell association with biomaterials. Biomaterials. 2011;32(18):4205–4210. doi:10.1016/j.biomaterials.2011.02.029 View Source
